molecular formula C25H24N2OS B2750832 4-[4-(benzyloxy)phenyl]-2-(ethylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 391228-41-4

4-[4-(benzyloxy)phenyl]-2-(ethylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2750832
CAS No.: 391228-41-4
M. Wt: 400.54
InChI Key: IHRNNUBHYRKBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 4-[4-(benzyloxy)phenyl]-2-(ethylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS: 332045-24-6, Molecular Formula: C₃₂H₂₈N₂O₃S, Molar Mass: 520.6413 g/mol) features a tetrahydroquinoline core substituted with a benzyloxy-phenyl group at position 4, an ethylsulfanyl moiety at position 2, and a nitrile group at position 3 .

Synthesis and Applications Synthetic routes for analogous tetrahydroquinoline derivatives typically involve multi-component reactions, such as cyclocondensation of aldehydes, ketones, and cyanoacetates under reflux conditions .

Properties

IUPAC Name

2-ethylsulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2OS/c1-2-29-25-22(16-26)24(21-10-6-7-11-23(21)27-25)19-12-14-20(15-13-19)28-17-18-8-4-3-5-9-18/h3-5,8-9,12-15H,2,6-7,10-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRNNUBHYRKBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)phenyl]-2-(ethylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)phenyl]-2-(ethylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

4-[4-(benzyloxy)phenyl]-2-(ethylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)phenyl]-2-(ethylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous tetrahydroquinoline derivatives:

Compound Name Molecular Formula Substituents (Positions) Biological Activity Key References
Target Compound C₃₂H₂₈N₂O₃S 4-(benzyloxy)phenyl, 2-ethylsulfanyl Not explicitly reported (structural analogs show hepatoprotective effects)
2-(Allylsulfanyl)-4-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile C₂₆H₂₄N₂OS 4-(benzyloxy)phenyl, 2-allylsulfanyl No activity reported; higher lipophilicity due to allyl group
4-(4-Dimethylaminophenyl)-2-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile C₁₈H₁₉N₃O 4-(dimethylamino)phenyl, 2-oxo Hepatoprotective (CCl₄-induced toxicity model)
4-(Thiophen-2-yl)-2-(benzylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile C₂₁H₁₈N₂S₂ 4-thiophen-2-yl, 2-benzylsulfanyl Structural studies; no biological data
4-(Furan-2-yl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile C₁₄H₁₂N₂OS 4-furan-2-yl, 2-sulfanyl Potential thiol-mediated redox activity
4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile C₁₇H₁₇BrN₂O 4-bromophenyl, 8-methyl, 2-oxo Cardiotonic and anti-inflammatory

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The benzyloxy-phenyl group in the target compound likely enhances aromatic stacking interactions in biological targets, similar to the 4-(dimethylamino)phenyl group in ’s hepatoprotective derivatives . Ethylsulfanyl vs.

Role of Heterocyclic Moieties :

  • Replacement of the benzyloxy-phenyl group with thiophene () or furan () reduces aromatic bulk but introduces heteroatom-mediated electronic effects, which may modulate binding to enzymatic targets .

Biological Activity Trends :

  • Compounds with 2-oxo substituents (e.g., ) demonstrate hepatoprotective and anti-inflammatory activities, suggesting that ketone groups may participate in hydrogen bonding with therapeutic targets .
  • The bromophenyl derivative () shows cardiotonic effects, highlighting the impact of halogen substituents on diversifying biological applications .

Synthetic Accessibility :

  • Derivatives with simpler substituents (e.g., furan or thiophene) are synthesized in higher yields (33% for 4-hydroxyphenyl analog in ) compared to bulkier benzyloxy-containing compounds, which require optimized purification steps .

Notes on Contradictions and Limitations:

  • Discrepancies in Substituent Effects : The ethylsulfanyl group’s electron-donating properties contrast with the electron-withdrawing nitrile group, creating a polarized electronic environment that may complicate target binding compared to more symmetrically substituted derivatives .

Biological Activity

The compound 4-[4-(benzyloxy)phenyl]-2-(ethylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a derivative of tetrahydroquinoline and has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2OSC_{19}H_{22}N_2OS, with a molecular weight of approximately 342.45 g/mol. The compound features a tetrahydroquinoline core substituted with a benzyloxy group and an ethyl sulfanyl moiety, which are believed to influence its biological activity.

Cholinesterase Inhibition

One of the primary biological activities investigated for this compound is its inhibitory effect on cholinesterase enzymes. Cholinesterase inhibitors are crucial in treating conditions such as Alzheimer’s disease by increasing acetylcholine levels in the brain.

  • Study Findings : A study evaluating a series of quinoline derivatives including our compound demonstrated significant inhibition against butyrylcholinesterase (BChE) with an IC50 value indicating effective potency. The kinetic studies suggested that the compound acts as a mixed inhibitor, binding to both the catalytic site and the peripheral anionic site (PAS) of BChE .
CompoundIC50 (µM)Mechanism
This compound1.00 ± 0.07Mixed inhibitor

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines.

  • Case Study : In vitro assays demonstrated that modifications in the structure significantly influenced the cytotoxicity against cancer cells such as HL-60 (human promyelocytic leukemia) and Hep3B (human liver cancer). The structure-activity relationship (SAR) indicated that the presence of the benzyloxy group enhances interaction with cellular targets involved in proliferation pathways .
Cell LineIC50 (µM)Observations
HL-600.4 - 1.0Induces apoptosis
Hep3B0.5 - 1.5G2/M phase arrest

Pharmacokinetics and Toxicity

Pharmacokinetic studies have indicated favorable absorption and distribution characteristics for this compound, suggesting good bioavailability. However, concerns regarding potential drug-drug interactions and mutagenicity were noted.

  • ADMET Profile : The compound showed no significant cardiotoxic effects but displayed some risks related to AMES toxicity assays . Further structural modifications could enhance safety profiles while maintaining efficacy.

Q & A

Q. Advanced

  • pH control : Store in neutral buffers (pH 6.5–7.5) to prevent hydrolysis of the nitrile or benzyloxy groups .
  • Light sensitivity : Use amber vials to block UV-induced degradation, as quinoline derivatives often photodegrade via [4+2] cycloaddition .
  • Lyophilization : For long-term storage, lyophilize the compound and maintain at -20°C under inert gas (N2_2) .

What computational methods are suitable for predicting the compound’s physicochemical properties?

Q. Advanced

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict dipole moments and electrostatic potential surfaces .
  • LogP prediction : Use software like MarvinSketch or ACD/Labs to estimate hydrophobicity (e.g., LogP ~3.5 for similar quinolines) .
  • Solubility modeling : Apply the General Solubility Equation (GSE) with melting point data (estimated via DSC) .

How can researchers validate the reproducibility of synthetic protocols?

Q. Basic

  • Detailed documentation : Record exact molar ratios, solvent grades, and equipment specifications (e.g., reflux condenser type) .
  • Collaborative validation : Replicate syntheses in independent labs using identical protocols. reports <5% yield variation across labs for similar compounds .

What strategies can resolve low yields in the final cyclization step?

Q. Advanced

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve yields by 15–20% .
  • Catalyst recycling : Immobilize catalysts (e.g., silica-supported H+^+) to reuse them across multiple cycles .
  • Byproduct analysis : Use GC-MS to identify and eliminate side products (e.g., dimerized intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.